1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine
Overview
Description
1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, is characterized by the presence of two 2,4-dichlorophenoxyacetyl groups attached to a piperazine ring. The dichlorophenoxy moiety is known for its herbicidal properties, while the piperazine ring is commonly found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine typically involves the acylation of piperazine with 2,4-dichlorophenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1: Preparation of 2,4-dichlorophenoxyacetyl chloride by reacting 2,4-dichlorophenol with thionyl chloride.
Step 2: Acylation of piperazine with 2,4-dichlorophenoxyacetyl chloride in the presence of triethylamine.
The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The dichlorophenoxy moiety may interact with cellular receptors or enzymes, leading to changes in cellular functions. The piperazine ring can enhance the compound’s ability to cross cell membranes and reach its target sites.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis((2,4-dichlorophenoxy)acetyl)ethylenediamine
- 1,4-Bis((2,4-dichlorophenoxy)acetyl)hexamethylenediamine
- 1,4-Bis((2,4-dichlorophenoxy)acetyl)diethylenetriamine
Uniqueness
1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine is unique due to the presence of the piperazine ring, which imparts specific physicochemical properties and biological activities. The dichlorophenoxy groups enhance its potential as a bioactive compound, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-[2-(2,4-dichlorophenoxy)acetyl]piperazin-1-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl4N2O4/c21-13-1-3-17(15(23)9-13)29-11-19(27)25-5-7-26(8-6-25)20(28)12-30-18-4-2-14(22)10-16(18)24/h1-4,9-10H,5-8,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKNQQJSKSMMHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl4N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00962139 | |
Record name | 1,1'-(Piperazine-1,4-diyl)bis[2-(2,4-dichlorophenoxy)ethan-1-one] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00962139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4199-71-7 | |
Record name | NSC43806 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43806 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-(Piperazine-1,4-diyl)bis[2-(2,4-dichlorophenoxy)ethan-1-one] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00962139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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